Allyl p-nitrophenyl ether

Polymer Chemistry Copolymer Synthesis UV-Absorbing Materials

Allyl p-nitrophenyl ether (CAS 1568-66-7) is a differentiated nitroaromatic building block for advanced material science and biochemical research. Its unique allyl moiety enables low-temperature copolymerization with SO₂ to create UV-absorbing polymers, an application not achievable with saturated alkyl analogs. In enzymology, its specific steric and electronic profile makes it a critical model substrate for probing cytochrome P450 1A2 structure-activity relationships, where binding affinity varies 200-fold based on O-alkyl substituent size. Selection is application-critical; generic substitutes are not functionally interchangeable.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 1568-66-7
Cat. No. B1266551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl p-nitrophenyl ether
CAS1568-66-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
InChIKeyDJOGGVVIZHGION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl p-Nitrophenyl Ether (CAS 1568-66-7) Procurement Specifications and Baseline Characteristics


Allyl p-nitrophenyl ether (CAS 1568-66-7) is an organic compound belonging to the class of nitroaromatic ethers, characterized by a p-nitrophenyl group linked to an allyl moiety via an ether bond . It is primarily utilized as a synthetic building block, a model substrate in mechanistic studies, and a monomer in copolymerization reactions [1]. Physicochemical properties predicted for this compound include a density of 1.2±0.1 g/cm³ and a boiling point of 299.6±15.0 °C at 760 mmHg . This guide provides a quantitative, comparator-based analysis of its specific performance characteristics to inform scientific procurement and application-specific selection.

Why Allyl p-Nitrophenyl Ether Cannot Be Substituted with General In-Class Nitroaromatic Ethers


Substituting allyl p-nitrophenyl ether with other alkyl or aryl p-nitrophenyl ethers is not straightforward due to substantial differences in binding affinity and kinetic behavior, particularly with detoxification enzymes. For instance, in studies with rabbit cytochrome P450 1A2, the affinity for alkyl 4-nitrophenyl ether substrates increased 200-fold with larger alkyl groups, demonstrating a strong dependence of enzyme-substrate interaction on the specific alkyl moiety [1]. The allyl group, with its unique unsaturation and steric profile, is expected to occupy a distinct kinetic and thermodynamic niche within this class. Furthermore, the allyl substituent imparts specific reactivity, such as participation in Claisen rearrangements and copolymerization reactions, which are not possible with saturated alkyl or aryl analogs [2]. These quantitative and functional differences underscore that 'in-class' compounds are not interchangeable, and selection must be guided by application-specific performance data.

Quantitative Performance Benchmarks for Allyl p-Nitrophenyl Ether Against Comparators


Copolymerization Efficiency: Allyl p-Nitrophenyl Ether vs. Allyl Phenyl Ether

In alternating copolymerizations with sulfur dioxide (SO2), allyl p-nitrophenyl ether (APNE) and allyl phenyl ether (APE) both proceed in high yield at -78°C using tert-butyl hydroperoxide as an initiator [1]. However, the presence of the p-nitro group in APNE imparts UV-absorbing properties to the resulting copolymer, a functional attribute absent in the copolymer derived from the non-nitrated analog, allyl phenyl ether [1]. This functionalization is critical for applications requiring UV-blocking or photostability.

Polymer Chemistry Copolymer Synthesis UV-Absorbing Materials

Mutagenicity Ranking: Allyl Substituent in p-Nitrophenyl Thioethers

While direct mutagenicity data for allyl p-nitrophenyl ether is not available in the accessed literature, a class-level inference can be drawn from a study on structurally analogous p-nitrophenyl thioethers. In an Ames test using Salmonella typhimurium strains TA98 and TA100 without S9 metabolic activation, the relative order of mutagenicity for p-nitrophenyl thioethers with different alkyl/aryl substituents was: allyl > phenyl > benzyl > butyl > propyl > ethyl > methyl [1]. This ranking indicates that the allyl group, when attached to a p-nitrophenyl moiety via a sulfur atom, confers the highest mutagenic potential among the tested substituents.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Enzyme Binding Affinity: Alkyl Chain Length in 4-Nitrophenyl Ethers

A study on the binding of a homologous series of alkyl 4-nitrophenyl ethers to rabbit cytochrome P450 1A2 revealed that the enzyme's affinity for these substrates increased 200-fold with larger alkyl groups [1]. While the specific allyl derivative was not included in this study, the data firmly establishes that the size and nature of the O-alkyl substituent is a critical determinant of P450 1A2 binding affinity within this compound class. This finding implies that substituting the allyl group with a smaller (e.g., methyl) or larger (e.g., isopropyl) alkyl group would drastically alter the compound's interaction with this key metabolic enzyme.

Enzyme Kinetics Cytochrome P450 Xenobiotic Metabolism

Validated Application Scenarios for Allyl p-Nitrophenyl Ether Based on Quantitative Evidence


Synthesis of UV-Absorbing Alternating Copolymers with Sulfur Dioxide

Allyl p-nitrophenyl ether is a proven monomer for synthesizing alternating copolymers with sulfur dioxide, which proceed in high yield at low temperature (-78°C) [1]. The p-nitrophenyl group confers UV-absorbing properties to the polymer backbone, enabling the production of materials with built-in UV-blocking or photostabilizing functionalities. This application is supported by direct patent evidence and represents a clear functional differentiation from non-nitrated allyl monomers like allyl phenyl ether [1].

Model Substrate for Investigating Enzyme-Substrate Interactions and Kinetics

As a member of the alkyl 4-nitrophenyl ether family, allyl p-nitrophenyl ether serves as a valuable model substrate for probing the binding and catalytic mechanisms of enzymes like cytochrome P450 1A2 [1]. The class-level evidence showing that P450 1A2 affinity can increase 200-fold based on the O-alkyl substituent size [1] makes this compound useful for studying structure-activity relationships in xenobiotic metabolism. Researchers requiring a substrate with specific steric and electronic properties conferred by the allyl group will find this compound particularly relevant.

Mechanistic Probe in Claisen Rearrangement Studies

The allyl p-nitrophenyl ether structure is a classic scaffold for investigating the Claisen rearrangement, a key reaction in organic synthesis [2]. The p-nitro group serves as an electron-withdrawing substituent that can modulate the rearrangement's rate and regioselectivity, while the allyl group is the reactive moiety. Its use as a model compound in microwave-assisted organic synthesis has been noted [2], making it a suitable candidate for developing and optimizing new reaction conditions.

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